N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-16-7-3-6-15(10-16)24-11-14(9-17(24)25)23-18(26)12-4-2-5-13(8-12)19(20,21)22/h2-8,10,14H,9,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLNTNRSMKOZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.
Attachment of the Trifluoromethylbenzamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a trifluoromethylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound has been investigated for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. Its structural characteristics suggest various mechanisms of action that may be harnessed in therapeutic applications.
Anticancer Studies
Recent studies have highlighted the anticancer properties of similar compounds within the same chemical class. For instance, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated significant growth inhibition against multiple cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 75% to over 86% . While specific data on N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide is limited, its structural similarities suggest comparable anticancer potential.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research on related compounds has shown promising results against various microorganisms. For example, derivatives of benzamides have exhibited significant antimicrobial activity against bacteria and fungi . Given the structural features of this compound, it is plausible that it could exhibit similar antimicrobial efficacy.
Case Studies
While specific case studies directly involving this compound are scarce, related compounds provide insights into its potential applications:
- Anticancer Activity : A study on N-Aryl derivatives demonstrated significant anticancer effects against various cell lines with growth inhibition percentages indicating strong therapeutic potential .
- Antimicrobial Properties : Research on benzamides and their derivatives revealed effective inhibition against a range of pathogens, suggesting that similar compounds could be developed for treating infections .
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key differences in substituents, synthesis yields, and physicochemical properties among the target compound and analogs:
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and analogs (e.g., ) increases resistance to oxidative metabolism. Chlorine (in ) and fluorine (in ) further modulate electronic properties and target binding.
- Methoxy vs. Fluoro/Chloro : The 3-methoxyphenyl group in the target compound may engage in hydrogen bonding, unlike the halogenated phenyl groups in , which rely on hydrophobic interactions.
- Synthetic Yields: Oxadiazole-containing analogs (e.g., ) show moderate yields (56%), while Suzuki coupling reactions (as in ) yield only 28%, likely due to steric hindrance from the chromenone moiety.
Structural Diversity in Heterocyclic Cores
- Pyrrolidinone vs. Pyrazolo-pyridine derivatives (e.g., ) incorporate nitrogen-rich cores, which may enhance π-π stacking interactions but reduce solubility.
Pharmacological Implications
- GPCR Modulation : The target’s benzamide scaffold is structurally analogous to GPCR-targeting compounds like SB366791 (N-(3-methoxyphenyl)-4-chlorocinnamide), which modulates TRPV1 receptors .
- Kinase Inhibition : Pyrazolo-pyrimidine analogs (e.g., ) are frequently associated with kinase inhibition due to their ability to mimic ATP’s purine structure.
Biological Activity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone ring, a methoxyphenyl group, and a trifluoromethylbenzamide moiety. Its structural formula can be represented as follows:
This unique combination of functional groups contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may function as an enzyme inhibitor, potentially modulating pathways involved in inflammation and cell proliferation.
Antimicrobial Activity
Research has shown that derivatives containing trifluoromethyl groups exhibit antimicrobial properties. For instance, studies on related compounds indicate effectiveness against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism may involve the inhibition of key enzymes necessary for bacterial survival.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | TBD |
| Related Derivative | Mycobacterium tuberculosis | 250 µM |
Cytotoxicity
Cytotoxicity assays have demonstrated that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anti-cancer therapies. For example, studies on similar compounds have reported tumor-specific cytotoxicity with varying degrees of effectiveness .
Case Studies and Research Findings
- Antiviral Potential : A study highlighted the antiviral properties of related compounds against coronaviruses, suggesting that the trifluoromethyl group enhances binding affinity to viral proteins . This opens avenues for exploring this compound in antiviral drug development.
- Enzyme Inhibition : Inhibition studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in treating neurodegenerative diseases like Alzheimer's . The IC50 values for these compounds ranged from 27.04 µM to 106.75 µM, indicating moderate potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
